molecular formula C14H8ClIN2O B3533804 3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole

Cat. No. B3533804
M. Wt: 382.58 g/mol
InChI Key: DQNHLUYDKPKXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole is a chemical compound with a molecular formula of C13H8ClIO. It is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of 3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing an oxygen atom and two nitrogen atoms. This ring is substituted at the 3rd position by a 4-chlorophenyl group and at the 5th position by a 2-iodophenyl group .


Chemical Reactions Analysis

Specific chemical reactions involving 3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole are not available in the current search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole include a molecular weight of 342.55900, a density of 1.699g/cm3, a boiling point of 423.2ºC at 760 mmHg, and a flash point of 209.8ºC .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Antimicrobial Activity : Some 1,2,4-oxadiazole derivatives, including those similar to 3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole, have demonstrated antimicrobial properties. For instance, a study by Machado et al. (2005) found that these compounds show significant antimicrobial activity, which indicates their potential as antimicrobial agents (Machado et al., 2005).
  • Antifungal Activity : Pyrazole derivatives containing the 1,2,4-oxadiazole unit, like the one , have been found to have potent antifungal properties against various fungal strains. This suggests their possible use in developing new antifungal agents (Horrocks et al., 2013).

Cancer Research

  • Anticancer Potential : Certain 1,2,4-oxadiazole derivatives have shown anticancer activities. For example, Afsharirad et al. (2020) reported that compounds with structures similar to 3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole exhibited significant anti-breast cancer activity, suggesting their potential use in cancer therapy (Afsharirad et al., 2020).

Chemical Synthesis and Characterization

  • Synthetic Applications : The compound and its derivatives have been extensively used in chemical synthesis. Abbas et al. (2017) described the synthesis of new heterocyclic compounds based on 1,2,4-oxadiazole, emphasizing their importance in developing new chemical entities (Abbas et al., 2017).

Crystal Structure and Molecular Interaction

  • Structural Analysis : The crystal structure and molecular interactions of compounds including 1,2,4-oxadiazole derivatives have been studied to understand their physical and chemical properties. For example, Fun et al. (2011) investigated the crystal structure of a 1,2,4-oxadiazole derivative, providing insights into its molecular geometry and interactions (Fun et al., 2011).

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole is not available in the current search results .

Safety and Hazards

Information on the safety and hazards of 3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole is not available in the current search results .

Future Directions

Future research directions could include the synthesis and characterization of 3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole, investigation of its chemical reactions and mechanism of action, and evaluation of its physical and chemical properties, safety, and potential applications .

properties

IUPAC Name

3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClIN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNHLUYDKPKXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.